(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol
Overview
Description
(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
A foundational aspect of research on this compound revolves around its synthesis and potential as a chemical precursor. Studies have shown that imidazole derivatives, similar in structure to "(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol," are prepared through reactions involving carbonyl compounds with lithio-imidazole or acyl-imidazoles with organometallic reagents. These imidazole alcohols can be converted into carbonyl compounds, suggesting their utility as masked forms of carbonyl groups and synthons for further chemical synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Biomimetic Applications
Another study focused on the synthesis of "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol," outlining a multi-step process yielding a compound that could serve as a precursor for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023). This highlights the compound's potential in creating mimetics of biological molecules, which is crucial for the development of therapeutic agents and studying biological systems.
Corrosion Inhibition
Research on imidazole-based molecules, including derivatives of imidazole, has demonstrated their effectiveness in inhibiting corrosion of metals in acidic mediums. These molecules, including phenol and methanol derivatives, offer a promising approach to protecting metals from corrosion, showcasing the compound's industrial applications (Costa et al., 2021). The study's findings suggest that the polarity of these molecules significantly impacts their anticorrosion efficiency, providing insights into designing more effective corrosion inhibitors.
Fluorescent Probes
The synthesis and study of imidazole derivatives have also extended to the development of fluorescent probes. For example, the synthesis of a Zn~(2+) fluorescent probe based on a benzo[d]imidazol structure highlights the potential of these compounds in creating sensors and probes for metal ions, which have applications in bioimaging and environmental monitoring (Wen-yao, 2012).
Antimicrobial Activity
Moreover, novel imidazole-bearing isoxazole derivatives have been synthesized and evaluated for their antimicrobial activity. This research underscores the pharmaceutical and medicinal relevance of imidazole derivatives in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (Maheta, Patel, & Naliapara, 2012).
Mechanism of Action
Target of Action
Benzimidazole compounds, which this molecule is a derivative of, are known to have a broad spectrum of biological activities . They can interact with various enzymes and receptors in the body, influencing numerous biochemical processes.
Mode of Action
It’s worth noting that the benzimidazole moiety is known for its antibacterial, antiviral, and local anesthetic properties . The chlorobenzyl group attached to the imidazole ring may further modify these properties, potentially enhancing the compound’s interaction with its targets.
Biochemical Pathways
For instance, they can undergo electrophilic aromatic substitution, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This process can influence various biochemical pathways, leading to downstream effects.
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]imidazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-11-4-2-1-3-9(11)5-14-6-10(7-15)13-8-14/h1-4,6,8,15H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONPFELRVRYUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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